Cas no 887757-48-4 (4-Difluoromethoxyphenylboronic acid pinacol ester)

4-Difluoromethoxyphenylboronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The difluoromethoxy substituent enhances the compound's electronic properties, making it valuable in the synthesis of complex aryl and heteroaryl structures. Its pinacol ester group improves handling and shelf-life by mitigating hydrolysis compared to free boronic acids. This reagent is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. The compound's compatibility with diverse reaction conditions and its role in facilitating efficient C-C bond formation underscore its utility in modern synthetic chemistry.
4-Difluoromethoxyphenylboronic acid pinacol ester structure
887757-48-4 structure
Product Name:4-Difluoromethoxyphenylboronic acid pinacol ester
CAS No:887757-48-4
MF:C13H17BF2O3
MW:270.080091238022
MDL:MFCD09878543
CID:714002
PubChem ID:22032303
Update Time:2025-06-11

4-Difluoromethoxyphenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
    • 2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-Difluoromethoxyphenylboronic acid pinacol ester
    • 2-(4-(difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane
    • 4-(Difluoromethoxy)phenylboronic acid pinacol ester
    • difluoromethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ether
    • PubChem19425
    • TQU0316
    • BPFSJXBWEVRJFH-UHFFFAOYSA-N
    • AB53951
    • EN000058
    • ST2403918
    • (4-(DIFLUOROMETHOXY)PHENYL)BORONIC ACID PINACOL
    • 2-[4-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • CS-0139514
    • 4-Difluoromethoxyphenylboronic acid, pinacol ester
    • 4-Difluoromethoxyphenylboronic
    • SCHEMBL251345
    • EN300-1726324
    • DTXSID50621820
    • DS-17696
    • (4-(DIFLUOROMETHOXY)PHENYL)BORONIC ACID PINACOL ESTER
    • 2-(4-difluoromethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 887757-48-4
    • Z1336746055
    • MFCD09878543
    • XH0445
    • AKOS015999402
    • MDL: MFCD09878543
    • Inchi: 1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)17-11(15)16/h5-8,11H,1-4H3
    • InChI Key: BPFSJXBWEVRJFH-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)F

Computed Properties

  • Exact Mass: 270.12400
  • Monoisotopic Mass: 270.1238809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Boiling Point: 319.3±37.0℃ at 760 mmHg
  • PSA: 27.69000
  • LogP: 2.58720

4-Difluoromethoxyphenylboronic acid pinacol ester Security Information

4-Difluoromethoxyphenylboronic acid pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Difluoromethoxyphenylboronic acid pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
Reference
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; Dang, Hang. T.; Haug, Graham C.; He, Ru; Nguyen, Viet D.; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  rt → 91 °C; 6 h, 85 - 91 °C
Reference
Exemplifying Prediction of Preferred Coupling Partners in Developing a Buchwald-Hartwig Coupling for the Synthesis of a c-Kit Inhibitor
Wu, Quanbing; Xiong, Xin; Cao, Yudong; He, Lijuan; Fei, Zhongbo, Organic Process Research & Development, 2018, 22(4), 557-561

4-Difluoromethoxyphenylboronic acid pinacol ester Raw materials

4-Difluoromethoxyphenylboronic acid pinacol ester Preparation Products

4-Difluoromethoxyphenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:887757-48-4)4-Difluoromethoxyphenylboronic acid pinacol ester
Order Number:A861459
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:30
Price ($):272.0
Email:sales@amadischem.com

Additional information on 4-Difluoromethoxyphenylboronic acid pinacol ester

Comprehensive Overview of 4-Difluoromethoxyphenylboronic acid pinacol ester (CAS No. 887757-48-4): Properties, Applications, and Industry Insights

4-Difluoromethoxyphenylboronic acid pinacol ester (CAS No. 887757-48-4) is a high-value boronic acid derivative widely utilized in pharmaceutical synthesis, agrochemical research, and advanced material development. This compound belongs to the arylboronate ester family, characterized by its stable pinacol ester moiety and difluoromethoxy functional group, which enhance its reactivity and selectivity in cross-coupling reactions. As the demand for Suzuki-Miyaura coupling reagents grows, this compound has gained prominence due to its efficiency in forming carbon-carbon bonds, a critical step in drug discovery pipelines.

Recent trends in green chemistry and sustainable synthesis have spotlighted 4-Difluoromethoxyphenylboronic acid pinacol ester as a preferred intermediate. Its stability under ambient conditions reduces the need for hazardous reagents, aligning with global initiatives like REACH compliance and FDA guidelines. Researchers frequently search for "boronic ester solubility" or "difluoromethoxy group applications," reflecting interest in optimizing reaction conditions for API manufacturing. The compound’s lipophilicity and electron-withdrawing properties also make it valuable in designing kinase inhibitors and PET tracer precursors.

From a technical perspective, 887757-48-4 exhibits excellent compatibility with palladium catalysts, enabling high-yield transformations in heterocyclic chemistry. Its crystalline structure and moisture resistance are frequently discussed in forums focusing on "handling boronic esters" or "storage of air-sensitive reagents." Industry reports highlight its role in developing next-generation OLED materials, where its fluorinated aromatic core improves electron transport efficiency. Additionally, patents related to cancer therapeutics often cite this compound as a key building block for targeted drug delivery systems.

Market analysts project steady growth for 4-Difluoromethoxyphenylboronic acid pinacol ester, driven by expanding R&D in bioconjugation and proteolysis-targeting chimeras (PROTACs). FAQs such as "alternative to trifluoroborate salts" or "scalable boronate synthesis" underscore its versatility. Quality control protocols emphasize HPLC purity (>98%) and NMR validation, ensuring reproducibility for high-throughput screening. As AI-driven molecular design accelerates, this compound’s structural tunability positions it as a staple in fragment-based drug discovery.

Environmental and regulatory considerations further elevate its profile. The difluoromethoxy group’s metabolic stability reduces toxicity risks, addressing concerns in "greener pharmaceutical intermediates" searches. Collaborative studies with CROs and academic labs continue to explore its potential in asymmetric catalysis and biocompatible polymers. With its dual utility in small-molecule drugs and functional materials, CAS 887757-48-4 remains a focal point for innovation across interdisciplinary fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887757-48-4)4-Difluoromethoxyphenylboronic acid pinacol ester
A861459
Purity:99%
Quantity:5g
Price ($):272.0
Email